ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate
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Overview
Description
Preparation Methods
The synthesis of ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate involves several steps. One common synthetic route includes the reaction of 2-(methoxymethyl)aniline with ethyl isothiocyanate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its mechanism of action depend on the specific biological context and the target enzymes .
Comparison with Similar Compounds
Ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate can be compared with other similar compounds such as:
Ethyl N-{[2-(methoxymethyl)phenyl]carbamoyl}carbamate: This compound has a similar structure but lacks the thio group, which can affect its reactivity and biological activity.
Ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}thiocarbamate:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
ethyl N-[[2-(methoxymethyl)phenyl]carbamothioyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-17-12(15)14-11(18)13-10-7-5-4-6-9(10)8-16-2/h4-7H,3,8H2,1-2H3,(H2,13,14,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHAEUTBOOKDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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